
3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanehydrazide is a chemical compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a hydrazide group attached to a 2-methylpropane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanehydrazide typically involves the reaction of 4-bromo-1H-pyrazole with 2-methylpropanehydrazide under specific conditions. One common method includes the use of a strong base reagent in an organic solvent, followed by heating and subsequent purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as bromine or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine-substituted position.
Common Reagents and Conditions
Oxidation: Bromine in an organic solvent or hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrazole derivative with an additional oxygen-containing functional group, while substitution reactions can introduce various substituents at the bromine position .
Scientific Research Applications
3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanehydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanehydrazide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of various pyrazole derivatives.
3-(4-Bromo-1H-pyrazol-1-yl)methyl]aniline: Another pyrazole derivative with different substituents.
2-(4-Bromo-1H-pyrazol-1-yl)aniline: Similar structure but with an aniline group instead of a hydrazide.
Uniqueness
3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanehydrazide is unique due to its specific substitution pattern and the presence of a hydrazide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)-2-methylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN4O/c1-5(7(13)11-9)3-12-4-6(8)2-10-12/h2,4-5H,3,9H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOZADPOORREHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-methoxyphenyl)sulfanyl]-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine](/img/structure/B2520372.png)
![[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE](/img/structure/B2520373.png)
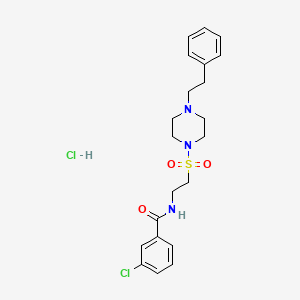

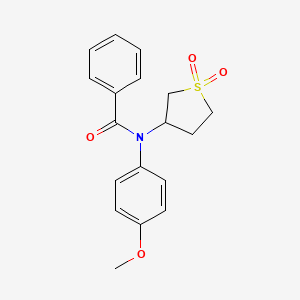
![2-[2-(Trifluoromethyl)oxiran-2-yl]furan](/img/structure/B2520378.png)
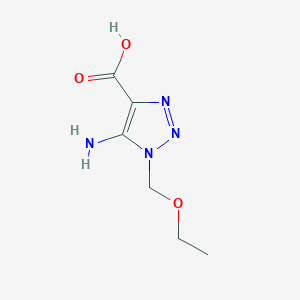
![Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2520381.png)
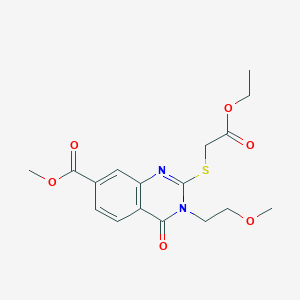
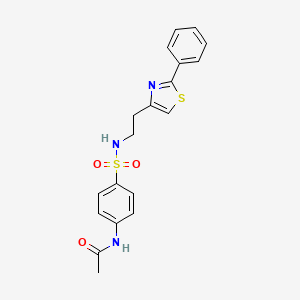
![2-({1-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2520386.png)
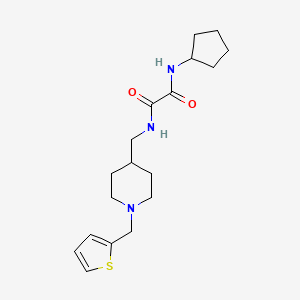
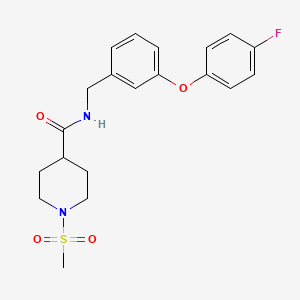
![Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate](/img/structure/B2520394.png)
